2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Brand Name: Vulcanchem
CAS No.: 269736-22-3
VCID: VC2902814
InChI: InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26)/t12-,13+,15+/m0/s1
SMILES: C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O
Molecular Formula: C21H20N8O4
Molecular Weight: 448.4 g/mol

2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine

CAS No.: 269736-22-3

Cat. No.: VC2902814

Molecular Formula: C21H20N8O4

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine - 269736-22-3

Specification

CAS No. 269736-22-3
Molecular Formula C21H20N8O4
Molecular Weight 448.4 g/mol
IUPAC Name 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one
Standard InChI InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26)/t12-,13+,15+/m0/s1
Standard InChI Key ZRBVUIRPSABEGI-GZBFAFLISA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O
SMILES C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O
Canonical SMILES C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O

Introduction

2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine is a complex organic compound featuring a guanosine base modified with a pyridoindole moiety. This compound is of interest in biochemical and pharmaceutical research due to its unique structure and potential applications.

Synthesis and Preparation

The synthesis of 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine typically involves the modification of guanosine with a pyridoindole derivative. This process may involve nucleophilic substitution or other organic synthesis techniques to attach the pyridoindole moiety to the guanosine base.

Biological and Pharmacological Activities

Research on this compound is limited, but its unique structure suggests potential applications in nucleic acid chemistry and drug development. The pyridoindole part of the molecule may contribute to biological activities such as DNA binding or interaction with enzymes involved in nucleic acid metabolism.

Research Findings and Applications

While specific research findings on 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine are scarce, compounds with similar structures have been explored for their potential in therapeutic applications, including antiviral and anticancer research. The modification of nucleosides with aromatic rings can enhance their biological activity by improving their ability to interact with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator